molecular formula C20H12ClF2N3O2 B2529428 1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide CAS No. 1424538-48-6

1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide

Cat. No. B2529428
CAS RN: 1424538-48-6
M. Wt: 399.78
InChI Key: PYNHFCVZDFOZFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as 1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide, involves numerous synthetic routes due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

The molecular structure of this compound is based on the quinoline nucleus, an aromatic nitrogen-containing heterocyclic compound . Quinoline participates in both electrophilic and nucleophilic substitution reactions .


Chemical Reactions Analysis

Quinoline derivatives exhibit a variety of chemical reactions. The reactivity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Mechanism of Action

The mechanism of action of quinoline derivatives is diverse and depends on their chemical structure. For instance, some quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

The future directions for research on 1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide and other quinoline derivatives are vast. There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . Therefore, there is a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .

properties

IUPAC Name

1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF2N3O2/c21-18-12-5-2-1-4-11(12)10-15(25-18)19(27)26-14-7-8-16(28-20(22)23)17-13(14)6-3-9-24-17/h1-10,20H,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNHFCVZDFOZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=C4C=CC=NC4=C(C=C3)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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